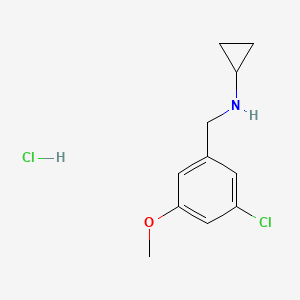

N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC13692971

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15Cl2NO |

|---|---|

| Molecular Weight | 248.15 g/mol |

| IUPAC Name | N-[(3-chloro-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClNO.ClH/c1-14-11-5-8(4-9(12)6-11)7-13-10-2-3-10;/h4-6,10,13H,2-3,7H2,1H3;1H |

| Standard InChI Key | RJOFSWBBYLXJTE-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl |

| Canonical SMILES | COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-[(3-chloro-5-methoxyphenyl)methyl]cyclopropanamine hydrochloride. Its molecular formula is C₁₁H₁₄Cl₂NO, derived from the combination of a cyclopropanamine moiety (C₃H₇N), a 3-chloro-5-methoxybenzyl group (C₇H₅ClO), and a hydrochloric acid counterion (HCl) . The molecular weight is calculated as 248.15 g/mol, consistent with analogous hydrochlorides.

Structural Features

The compound features:

-

A cyclopropane ring fused to an amine group, introducing significant ring strain and conformational rigidity.

-

A benzyl substituent with methoxy (-OCH₃) and chloro (-Cl) groups at the 5- and 3-positions, respectively. These electron-donating and electron-withdrawing groups influence electronic distribution and intermolecular interactions .

-

A hydrochloride salt, enhancing solubility in polar solvents like water or ethanol.

Synthesis and Preparation

Synthetic Routes

While no direct synthesis of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride is documented, analogous compounds suggest a two-step process:

-

Formation of the Free Base:

-

Reacting 3-chloro-5-methoxybenzyl chloride with cyclopropanamine in a nucleophilic substitution reaction. This step is analogous to the synthesis of N-(3-methoxybenzyl)cyclopropanamine hydrochloride.

-

Solvents such as dichloromethane or tetrahydrofuran (THF) are typically employed, with triethylamine as a base to neutralize HCl byproducts .

-

-

Salt Formation:

-

Treating the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

-

Optimization Challenges

-

Regioselectivity: Ensuring exclusive substitution at the benzyl position requires controlled reaction conditions .

-

Purification: Column chromatography with gradients of n-pentane and tert-butyl methyl ether (TBME) is effective for isolating similar compounds .

Physical and Chemical Properties

Physicochemical Data

Stability and Reactivity

-

Thermal Stability: Likely stable up to 200°C, similar to N-(3-methoxybenzyl)cyclopropanamine hydrochloride.

-

Hygroscopicity: As a hydrochloride salt, it may absorb moisture, necessitating storage under inert conditions.

-

Reactivity: The amine group can participate in alkylation or acylation reactions, while the chloro substituent may undergo nucleophilic aromatic substitution under harsh conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (Predicted):

-

¹³C NMR:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume